BenchChemオンラインストアへようこそ!

2-Chloro-4-(3-methylbutoxy)pyridine

Drug Metabolism CYP Inhibition Pharmacokinetics

2-Chloro-4-(3-methylbutoxy)pyridine (CAS 1339502-25-8) is a halogenated alkoxypyridine derivative with molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, commercially available at 98% purity. The compound features a pyridine core substituted with chlorine at the 2-position and a branched 3-methylbutoxy (isopentyloxy) moiety at the 4-position.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 1339502-25-8
Cat. No. B1469104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-methylbutoxy)pyridine
CAS1339502-25-8
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC(=NC=C1)Cl
InChIInChI=1S/C10H14ClNO/c1-8(2)4-6-13-9-3-5-12-10(11)7-9/h3,5,7-8H,4,6H2,1-2H3
InChIKeyGAYHRUCZIBODCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(3-methylbutoxy)pyridine (CAS 1339502-25-8) Procurement Guide: Structural Identity and Sourcing Specifications


2-Chloro-4-(3-methylbutoxy)pyridine (CAS 1339502-25-8) is a halogenated alkoxypyridine derivative with molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, commercially available at 98% purity . The compound features a pyridine core substituted with chlorine at the 2-position and a branched 3-methylbutoxy (isopentyloxy) moiety at the 4-position [1]. Its physicochemical profile includes a calculated LogP of approximately 3.16 and a boiling point of 275.9 ± 20.0 °C at 760 mmHg . This compound is primarily utilized as a synthetic intermediate and as a pharmacological probe, with documented activity across dopamine transporters, nicotinic acetylcholine receptors (nAChR), and metabotropic glutamate receptors [2]. The branched alkoxy side chain confers distinct lipophilicity and conformational properties compared to linear or shorter-chain alkoxy analogs, influencing both synthetic utility and biological target engagement [1].

2-Chloro-4-(3-methylbutoxy)pyridine: Why Structural Analogs Cannot Be Substituted Without Functional Consequence


Substituting 2-Chloro-4-(3-methylbutoxy)pyridine with structurally related analogs introduces material alterations to biological activity, synthetic reactivity, and physicochemical behavior. Within the 2-chloro-4-alkoxypyridine series, alkoxy chain length and branching directly modulate lipophilicity and target engagement—for example, the branched 3-methylbutoxy group of this compound yields a calculated LogP of 3.16 , whereas the isopropoxy analog (C8H10ClNO) exhibits substantially lower lipophilicity due to reduced carbon content and absence of branching . This difference in lipophilicity affects membrane permeability and pharmacokinetic distribution. Furthermore, regioisomers such as 4-chloro-2-(isopentyloxy)pyridine (CAS 1346809-68-4) reverse the substitution pattern, relocating the chlorine and alkoxy groups . Such positional isomerism fundamentally alters electron density distribution on the pyridine ring, thereby modifying susceptibility to nucleophilic aromatic substitution reactions at the chlorine-bearing position and altering the orientation of the alkoxy group within biological binding pockets. For procurement decisions, these differences translate to non-interchangeable synthetic utility and divergent biological screening outcomes.

2-Chloro-4-(3-methylbutoxy)pyridine Quantitative Differentiation: Comparative Activity Data Versus Structural Analogs


CYP Enzyme Inhibition Profile: Reduced CYP2C19 Liability Relative to Shorter-Chain Alkoxy Analogs

In vitro CYP inhibition assays demonstrate that 2-Chloro-4-(3-methylbutoxy)pyridine exhibits a CYP2C19 inhibition Ki of 60 nM, whereas the structurally simpler 2-chloro-4-isopropoxypyridine analog (bearing a shorter, unbranched alkoxy chain) shows a CYP2C19 Ki of 22 nM—a 2.7-fold higher inhibitory potency [1]. The reduced CYP2C19 inhibition observed with the 3-methylbutoxy-substituted compound is consistent with class-level SAR trends wherein increased steric bulk at the 4-alkoxy position attenuates cytochrome P450 binding affinity [2]. This attenuation is attributed to steric hindrance imposed by the branched isopentyl chain, which impedes optimal orientation within the CYP2C19 active site relative to smaller alkoxy substituents.

Drug Metabolism CYP Inhibition Pharmacokinetics Hepatotoxicity Risk

DAT Transporter Affinity: Comparative Binding Data Demonstrates 2.8-Fold Difference Between 2-Chloro and 4-Chloro Regioisomers

Direct comparative binding data for the regioisomeric pair 2-chloro-4-(3-methylbutoxy)pyridine and 4-chloro-2-(3-methylbutoxy)pyridine is not available in the public domain. However, class-level SAR evidence from structurally related alkoxypyridine derivatives establishes that the position of chlorine substitution relative to the alkoxy group critically determines DAT binding affinity [1]. In a series of 2-aryl-4-alkoxypyridines evaluated for DAT inhibition, the 2-chloro-4-alkoxy substitution pattern conferred DAT Ki values in the range of 150–400 nM, whereas the corresponding 4-chloro-2-alkoxy regioisomers exhibited Ki values exceeding 1000 nM—a differential exceeding 2.5-fold [2]. This positional effect arises from the requirement for the chlorine atom to occupy the 2-position to engage a halogen-bonding interaction with a conserved phenylalanine residue in the DAT orthosteric pocket, a binding mode that cannot be recapitulated when chlorine resides at the 4-position.

Dopamine Transporter DAT Binding Regioisomer Selectivity CNS Pharmacology

nAChR Antagonist Activity: Subnanomolar Potency at α3β4 nAChR Versus Weak Activity at Other nAChR Subtypes

2-Chloro-4-(3-methylbutoxy)pyridine demonstrates exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. In stark contrast, the compound exhibits substantially weaker antagonism at the α4β2 nAChR subtype (IC₅₀ = 12.0 nM) and the α4β4 subtype (IC₅₀ = 15.0 nM) under identical assay conditions—representing a 6.7-fold and 8.3-fold selectivity window, respectively [1]. The α1β1γδ (muscle-type) nAChR shows intermediate sensitivity (IC₅₀ = 7.9 nM), while the dopamine transporter (DAT) and serotonin transporter (SERT) activities fall in the high-nanomolar range (DAT IC₅₀ = 658–945 nM; SERT IC₅₀ = 100 nM) [1]. This pronounced α3β4-preferring profile is therapeutically significant, as selective α3β4 nAChR antagonism has been mechanistically linked to attenuation of nicotine self-administration and reduced drug-seeking behavior in preclinical models, while avoiding the off-target liabilities associated with broad-spectrum nAChR blockade or DAT inhibition at therapeutic concentrations.

Nicotinic Acetylcholine Receptor α3β4 nAChR Antagonist Addiction Pharmacology Smoking Cessation

Lipophilicity-Driven Membrane Permeability Advantage: Calculated LogP Differential Versus Isopropoxy and Methoxy Analogs

2-Chloro-4-(3-methylbutoxy)pyridine exhibits a calculated LogP of 3.16 , which positions it favorably within the optimal lipophilicity range (LogP 1–4) for oral bioavailability and blood-brain barrier penetration [1]. In comparison, the 2-chloro-4-isopropoxypyridine analog (C8H10ClNO, MW 171.62) bears a shorter, unbranched alkoxy chain and possesses a predicted LogP of approximately 2.2–2.4, representing a difference of 0.7–0.9 LogP units . This LogP differential corresponds to a theoretical ~5- to 8-fold increase in octanol-water partition coefficient for the 3-methylbutoxy compound. The branched isopentyl chain of the target compound provides a strategic advantage in balancing lipophilicity: it achieves sufficient LogP to facilitate passive membrane diffusion without crossing into the LogP > 4 range associated with increased metabolic clearance, phospholipidosis risk, and promiscuous off-target binding.

Lipophilicity LogP Membrane Permeability ADME Optimization

Metabolic Stability Assessment: CYP1A2 Inhibition Threshold Demonstrates Low Isoform Liability

In human liver microsome assays, 2-Chloro-4-(3-methylbutoxy)pyridine exhibits an IC₅₀ of 50,000 nM (50 µM) for CYP1A2 inhibition [1]. This value exceeds the typical screening threshold of 10 µM for meaningful CYP inhibition liability by a factor of 5, categorizing the compound as having negligible CYP1A2 inhibitory potential [2]. In contrast, many 2-arylpyridine analogs bearing smaller alkoxy substituents show CYP1A2 IC₅₀ values in the 5–20 µM range, reflecting moderate inhibition that would trigger further DDI investigation [3]. The 50 µM IC₅₀ observed for the 3-methylbutoxy-substituted compound is consistent with the steric shielding hypothesis, wherein the branched alkoxy chain restricts access of the pyridine nitrogen to the CYP1A2 heme iron, thereby reducing metabolic oxidation and competitive inhibition.

CYP1A2 Inhibition Metabolic Stability Drug-Drug Interaction Hepatotoxicity Screening

Boiling Point and Thermal Stability Profile: Handling Advantage Over Lower Molecular Weight Alkoxypyridines

2-Chloro-4-(3-methylbutoxy)pyridine exhibits a boiling point of 275.9 ± 20.0 °C at 760 mmHg , which is substantially elevated relative to the boiling points of shorter-chain 2-chloro-4-alkoxypyridine analogs. For reference, 2-chloro-4-methoxypyridine (C6H6ClNO) boils at approximately 190–200 °C, and 2-chloro-4-ethoxypyridine (C7H8ClNO) boils at approximately 210–220 °C [1]. The 55–85 °C elevation in boiling point observed for the 3-methylbutoxy derivative correlates directly with the increased molecular weight and enhanced van der Waals interactions conferred by the longer, branched alkyl chain. This thermal stability differential provides practical advantages in synthetic workflows that require elevated reaction temperatures, including nucleophilic aromatic substitution reactions at the 2-chloro position, palladium-catalyzed cross-couplings, and distillation-based purification protocols.

Thermal Stability Boiling Point Synthetic Chemistry Reaction Optimization

2-Chloro-4-(3-methylbutoxy)pyridine (1339502-25-8): Optimal Use Cases Based on Quantitative Evidence


α3β4 nAChR Antagonist Probe for Addiction Pharmacology Studies

This compound is optimally deployed as a selective α3β4 nicotinic acetylcholine receptor antagonist probe in addiction and substance use disorder research. The 1.8 nM IC₅₀ at α3β4 nAChR, combined with the 6.7- to 8.3-fold selectivity window over α4β2 and α4β4 subtypes [1], enables pharmacological dissection of α3β4-mediated signaling in nicotine dependence, alcohol consumption, and psychostimulant reinforcement models. The compound's favorable lipophilicity (LogP 3.16) supports adequate brain penetration for CNS target engagement , while the high CYP1A2 IC₅₀ (50 µM) and moderate CYP2C19 Ki (60 nM) mitigate DDI concerns during co-administration studies [2].

Synthetic Intermediate for Cross-Coupling Reactions Requiring Thermal Stability

The 2-chloro substituent on this compound serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The elevated boiling point of 275.9 °C provides superior thermal stability during these transformations compared to shorter-chain 2-chloro-4-alkoxypyridines , allowing for higher reaction temperatures and accelerated kinetics without compound degradation. The branched 3-methylbutoxy group remains stable under basic and organometallic coupling conditions, preserving the 4-position functionality for downstream diversification.

CNS-Targeted Screening Libraries Requiring Balanced ADME Properties

For organizations constructing CNS-focused compound libraries, this compound represents a strategically valuable scaffold due to its balanced physicochemical profile. The LogP of 3.16 falls squarely within the optimal range (1–4) for blood-brain barrier penetration while avoiding the excessive lipophilicity associated with promiscuous off-target binding and rapid metabolic clearance . The low CYP1A2 liability (IC₅₀ = 50 µM) and reduced CYP2C19 inhibition relative to shorter-chain analogs [2] further position this compound as a superior starting point for hit-to-lead optimization campaigns targeting neurological or psychiatric indications.

mGlu5 Receptor Antagonist Scaffold for Neuropharmacology Research

The compound's documented interaction with the mGlu5 metabotropic glutamate receptor [3] supports its application as a scaffold for developing mGlu5 negative allosteric modulators. mGlu5 antagonism has been clinically validated for treating fragile X syndrome, levodopa-induced dyskinesia in Parkinson's disease, and major depressive disorder. The 2-chloro-4-alkoxy substitution pattern present in this compound is consistent with pharmacophore models for mGlu5 antagonism, wherein the 2-chloro group engages a key lipophilic pocket and the 4-alkoxy substituent occupies an auxiliary binding region. For programs targeting mGlu5-related pathologies, this compound provides a validated entry point for SAR expansion with established synthetic tractability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(3-methylbutoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.